N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide
Description
Historical Context and Discovery
This compound was first identified as a degradation product or synthetic intermediate during the development of cinchocaine (dibucaine), a potent amide-type local anesthetic introduced in the mid-20th century. Cinchocaine’s widespread use in spinal and topical anesthesia necessitated rigorous impurity profiling to meet pharmacopeial standards, leading to the characterization of this compound as "Cinchocaine Impurity C". Early analytical studies in the 1980s–1990s revealed its formation during the synthesis of cinchocaine hydrochloride, particularly under conditions involving incomplete esterification or side reactions during quinoline ring functionalization.
Position in Quinoline-Based Pharmacophore Research
Quinoline derivatives occupy a privileged position in medicinal chemistry due to their broad bioactivity spectrum, ranging from antimalarial to anticancer effects. This compound exemplifies this versatility through its hybrid structure:
- A 2-hydroxyquinoline-4-carboxamide core provides hydrogen-bonding motifs critical for target engagement.
- The N-[2-(diethylamino)ethyl] side chain enhances solubility and modulates pharmacokinetic properties, a feature shared with other bioactive amines.
Comparative studies highlight its structural similarity to antiviral 4-hydroxyquinoline-3-carboxamides, such as those inhibiting herpesvirus polymerases. However, unlike these analogs, the 4-carboxamide substitution in this compound remains underexplored for direct therapeutic applications.
Significance in Modern Drug Discovery Paradigms
The compound’s significance extends beyond its role as an impurity. Key areas of interest include:
- Regulatory Compliance : As a specified impurity in cinchocaine formulations, its quantification ensures drug safety and batch consistency.
- Chemical Probes : Its structure serves as a scaffold for developing fluorescence-based sensors targeting amine-rich biomolecules.
- Structure-Activity Relationship (SAR) Studies : Modifications to the diethylaminoethyl group or quinoline hydroxyl position are
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-oxo-1H-quinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-3-19(4-2)10-9-17-16(21)13-11-15(20)18-14-8-6-5-7-12(13)14/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,21)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFVIAUORAJGAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=O)NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87864-08-2 | |
| Record name | Desbutyl dibucaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087864082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESBUTYL DIBUCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBC2FPN6SD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Pfitzinger Reaction
The Pfitzinger reaction involves condensing isatin derivatives with ketones under alkaline conditions. For example, 5-chloroisatin reacts with acetophenone in the presence of potassium hydroxide to yield 6-chloro-2-phenylquinoline-4-carboxylic acid. Key advantages include:
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Regioselectivity : Controlled substitution at the 6-position of the quinoline ring.
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Scalability : Suitable for batch reactions with yields exceeding 70% under optimized conditions.
Reaction conditions:
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Solvent | Ethanol/water mixture |
| Base | KOH (2.5 equiv) |
| Reaction Time | 6–8 hours |
Skraup Synthesis
The classical Skraup method employs aniline, glycerol, and sulfuric acid, with nitrobenzene as an oxidizing agent. While less selective for 4-carboxylic acid derivatives, it remains viable for generating unsubstituted quinoline cores. Limitations include:
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Byproduct Formation : Over-oxidation to quinone derivatives.
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Temperature Sensitivity : Exothermic reactions require careful thermal control.
Introduction of the Hydroxy Group
Hydroxylation at the 2-position is achieved through direct synthesis or post-functionalization.
Direct Synthesis via Halogen-Acetone Condensation
A patent-described method condenses halogen-acetone with isatic acid salts (e.g., calcium isatate) in the presence of alkaline-earth hydroxides. This one-pot process yields 2-methyl-3-hydroxyquinoline-4-carboxylic acid, which can be demethylated to introduce the hydroxy group.
Key steps:
Post-Synthetic Hydroxylation
Late-stage hydroxylation using hydrogen peroxide or osmium tetroxide is less common due to competing over-oxidation. However, it offers flexibility for introducing hydroxy groups at specific positions.
Amidation and Side-Chain Attachment
The carboxamide group and diethylaminoethyl side chain are introduced via amide coupling.
Carbodiimide-Mediated Coupling
Quinoline-4-carboxylic acid reacts with N-(2-diethylamino)ethylamine using hexafluorophosphate benzotriazole tetramethyluronium (HBTU) as a coupling agent. Optimized conditions include:
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Solvent : Anhydrous dimethylformamide (DMF).
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Base : Triethylamine (TEA, 3.0 equiv).
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Temperature : 0°C initiation, followed by 12-hour stirring at room temperature.
Yield optimization factors:
| Factor | Optimal Value |
|---|---|
| Molar Ratio (Acid:Amine) | 1:1.5 |
| Coupling Agent | HBTU (1.2 equiv) |
| Purification | Column chromatography |
Industrial-Scale Amidation
Batch reactors with mechanical stirring and temperature control modules are preferred for large-scale production. Post-reaction processing involves:
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Acid-Base Extraction : Remove unreacted amines.
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Crystallization : Ethanol/water mixtures precipitate the product.
Purification and Characterization
Purification Techniques
| Method | Conditions | Purity Outcome |
|---|---|---|
| Column Chromatography | Silica gel, CH₂Cl₂/MeOH (9:1) | 98% |
| Recrystallization | Ethanol/water (3:1) | 95–97% |
| Distillation | Reduced pressure (10 mmHg) | Limited to intermediates |
Structural Characterization
-
NMR Spectroscopy :
-
Mass Spectrometry : ESI-MS m/z 287.36 [M+H]⁺, matching the molecular formula C₁₆H₂₁N₃O₂.
Industrial Production Considerations
Reactor Design
| Reactor Type | Advantages | Limitations |
|---|---|---|
| Batch Reactor | Flexible for multistep synthesis | Lower throughput |
| Continuous Stirred-Tank Reactor (CSTR) | High volume output | Requires precise flow control |
Yield Optimization Strategies
-
Coupling Agent Selection : HBTU outperforms DCC due to reduced racemization.
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Solvent Drying : Molecular sieves in DMF minimize hydrolysis of activated intermediates.
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Inert Atmosphere : Nitrogen or argon prevents oxidative degradation.
Emerging Synthetic Technologies
Scientific Research Applications
Medicinal Chemistry
N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide serves as an important intermediate in the synthesis of pharmaceutical compounds. Its applications include:
- Drug Development : The compound is utilized in the synthesis of drugs targeting the central nervous system, potentially influencing neurotransmitter systems due to its diethylaminoethyl group.
- Antimicrobial and Anticancer Research : Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological investigations .
Biological Studies
Research involving this compound has focused on its biochemical interactions and effects:
- Enzyme Inhibition : The compound has been employed in studies examining its ability to inhibit specific enzymes, which is critical in understanding its mechanism of action in biological systems.
- Receptor Binding Studies : Investigations into how this compound interacts with various receptors can provide insights into its therapeutic potential and biological activity.
Chemical Research
In the realm of chemical synthesis, this compound is used as a reagent:
- Organic Synthesis : It plays a role in organic synthesis and catalysis, facilitating the development of new synthetic methodologies.
- Chromophoric Properties : The compound's structure allows it to be applied in the development of dyes and pigments, leveraging its chromophoric characteristics for industrial applications.
Industrial Applications
The versatility of this compound extends to various industrial sectors:
- Specialty Chemicals Production : It is utilized in producing specialty chemicals and advanced materials due to its unique chemical properties.
- Dyes and Pigments : Its chromophoric nature makes it suitable for applications in dye production, which can be beneficial for textiles and coatings industries.
Case Studies and Research Findings
- Antimalarial Activity : A study highlighted the potential of quinoline derivatives, including those similar to this compound, showing promising antiplasmodial activity against Plasmodium falciparum with novel mechanisms that could inform future drug development strategies .
- Neurodegenerative Disease Research : Investigations into compounds related to this class have shown potential for treating Alzheimer's disease by targeting cholinesterase and monoamine oxidase enzymes, indicating a broader therapeutic application for derivatives like this compound .
Mechanism of Action
The mechanism of action of N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide with analogous compounds, emphasizing substituent variations and their impact on molecular weight, solubility, and other properties.
Key Observations
Substituent Effects on Molecular Weight :
- Replacement of the hydroxy group with an ethoxy group (as in the ethoxy analog ) increases molecular weight by ~28 g/mol.
- Bulkier aromatic substituents (e.g., 3,4-dimethoxyphenyl in ) significantly elevate molecular weight (418.87 g/mol), suggesting enhanced lipophilicity.
Diethylaminoethyl vs.
Salt Forms and Solubility :
- Hydrochloride salts (e.g., ) likely improve aqueous solubility due to ionizable amine groups, though specific data are unavailable.
- The ethoxy analog () exhibits a high melting point (315.42°C), indicative of strong crystalline packing, possibly due to reduced polarity compared to the hydroxy derivative.
Biological Activity
N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide, also known as Desbutyl Dibucaine, is a compound with notable biological activity primarily due to its structural similarities to dibucaine, a local anesthetic. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Structure : The compound features a quinoline moiety substituted with a diethylaminoethyl group, a hydroxyl group (-OH), and a carboxamide group (-CONH2). Its molecular formula is C₁₈H₂₃N₃O₂, and it has a molecular weight of 299.36 g/mol.
- Classification : It is classified as an organic compound with applications in pharmaceuticals and chemical research.
The biological activity of this compound is primarily attributed to its interaction with neuronal sodium channels:
- Target : The compound specifically targets neuronal sodium channels , causing a reversible blockade of open channels.
- Effect on Neurons : By inhibiting these channels, the compound disrupts action potentials in neurons, leading to analgesic effects similar to those of local anesthetics like dibucaine.
- Biochemical Pathways : This inhibition can significantly affect pain signaling pathways and may have implications in neuromodulation.
Antimicrobial Properties
Research indicates that compounds related to quinoline derivatives often exhibit significant antimicrobial activities. This compound has been studied for its potential antibacterial and antifungal effects:
- Antibacterial Activity : Studies have shown that similar quinoline compounds exhibit activity against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for related compounds have been documented, suggesting potential effectiveness against multidrug-resistant organisms .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0195 |
| Compound B | S. aureus | 0.0048 |
| Compound C | C. albicans | 0.039 |
Analgesic Properties
The structural similarity to dibucaine positions this compound as a candidate for further investigation into its analgesic properties:
- Pain Modulation : Preliminary studies suggest that the compound may interact with receptors involved in pain perception, indicating its potential use in pain management therapies.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Metabolism : Similar compounds are known to be metabolized extensively in the liver, with excretion occurring through urine and feces.
- Bioavailability : The presence of functional groups such as -OH and -CONH₂ enhances its solubility and bioavailability, which are important for effective drug formulation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Antibacterial Efficacy Study :
- Molecular Docking Analysis :
- Pharmacological Evaluation :
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide?
The compound is typically synthesized via carbodiimide-mediated coupling. For example, quinoline-4-carboxylic acid derivatives are reacted with N-(2-diethylamino)ethylamine using hexafluorophosphate benzotriazole tetramethyluronium (HBTU) as a coupling agent and triethylamine (TEA) as a base in anhydrous dimethylformamide (DMF). Reaction conditions (e.g., 0°C initiation followed by 12-hour stirring at room temperature) are critical for optimizing yields . Post-synthesis, purification via column chromatography and recrystallization ensures high purity.
Q. How is structural characterization performed for this compound?
Characterization involves:
- Melting Point (MP) : Determined via differential scanning calorimetry.
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and hydrogen bonding (e.g., hydroxy group at position 2).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Elemental Analysis : Confirms stoichiometric composition .
Q. What are the solubility properties of this compound in aqueous and organic solvents?
Solubility is influenced by substituents. For analogs:
- 2-Methoxy-quinoline-4-carboxamide : Solubility = mol/L in water.
- 2-Hexoxy-quinoline-4-carboxamide : Lower solubility ( mol/L) due to increased hydrophobicity . For the hydroxy derivative, solubility is expected to be intermediate, as hydroxyl groups enhance hydrophilicity compared to alkoxy substituents.
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Storage : In airtight containers under inert gas (e.g., argon) at 2–8°C.
- Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Coupling Agent Selection : HBTU outperforms DCC due to reduced side reactions.
- Solvent Choice : Anhydrous DMF minimizes hydrolysis of intermediates.
- Stoichiometry : A 1.5:1 molar ratio of amine to carboxylic acid improves conversion.
- Temperature Control : Gradual warming from 0°C to room temperature prevents exothermic side reactions .
Q. How should researchers address contradictions in solubility or bioactivity data across analogs?
- Substituent Analysis : Compare electron-withdrawing (e.g., methoxy) vs. electron-donating (e.g., hydroxy) groups using Hammett constants to predict solubility trends.
- Experimental Validation : Conduct parallel solubility assays (e.g., shake-flask method) under standardized pH and temperature conditions.
- Computational Modeling : Density Functional Theory (DFT) can correlate substituent polarity with partition coefficients (logP) .
Q. What methodologies are used to evaluate antimicrobial activity?
- Disk Diffusion Assay : Impregnate filter disks with the compound (10–100 µg/disk) and measure inhibition zones against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Minimum Inhibitory Concentration (MIC) : Use microdilution broth assays (CLSI guidelines) with serial dilutions (0.5–128 µg/mL) to quantify bactericidal effects .
Q. What pharmacological mechanisms are proposed for related quinoline carboxamides?
- Antiarrhythmic Activity : Class I/III agents like N-[2-(diethylamino)ethyl] derivatives block sodium/potassium ion channels.
- In Vitro Assays : Patch-clamp electrophysiology on cardiomyocytes quantifies ion channel inhibition.
- Structure-Activity Relationship (SAR) : Methyl or halogen substitutions at position 6 enhance potency by improving membrane permeability .
Q. How can structure-activity relationships (SAR) be analyzed for quinoline derivatives?
- Bioisosteric Replacement : Substitute hydroxy groups with methoxy or amino moieties to assess hydrogen bonding impact.
- Pharmacophore Mapping : Identify critical functional groups (e.g., diethylaminoethyl side chain) for target binding.
- In Vivo Testing : Compare pharmacokinetics (e.g., half-life, bioavailability) in rodent models .
Q. How should purity and stability be validated for long-term studies?
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
